![molecular formula C23H29BrClN3O2 B14761140 7-[4-[4-(2-bromophenyl)piperazin-1-yl]butoxy]-3,4-dihydro-1H-quinolin-2-one;hydrochloride](/img/structure/B14761140.png)
7-[4-[4-(2-bromophenyl)piperazin-1-yl]butoxy]-3,4-dihydro-1H-quinolin-2-one;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-[4-[4-(2-bromophenyl)piperazin-1-yl]butoxy]-3,4-dihydro-1H-quinolin-2-one;hydrochloride is a complex organic compound with significant applications in pharmaceutical research. This compound is known for its structural complexity and potential therapeutic properties, particularly in the field of neuropharmacology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-[4-[4-(2-bromophenyl)piperazin-1-yl]butoxy]-3,4-dihydro-1H-quinolin-2-one;hydrochloride typically involves multiple steps. One common method includes the alkylation of a phenolic group with dibromobutane in the presence of potassium iodide and potassium carbonate in acetonitrile . The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
7-[4-[4-(2-bromophenyl)piperazin-1-yl]butoxy]-3,4-dihydro-1H-quinolin-2-one;hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the phenyl ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form quinone derivatives or reduction to form hydroquinone derivatives.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding quinolin-2-one and piperazine derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
The major products formed from these reactions include various substituted quinolin-2-one derivatives, piperazine derivatives, and hydroquinone or quinone derivatives.
Aplicaciones Científicas De Investigación
7-[4-[4-(2-bromophenyl)piperazin-1-yl]butoxy]-3,4-dihydro-1H-quinolin-2-one;hydrochloride has several scientific research applications:
Pharmaceutical Research: Used as a reference standard for analytical testing to detect and measure pharmaceutical impurities.
Neuropharmacology: Investigated for its potential effects on serotonin and dopamine receptors, which are crucial in the treatment of psychiatric disorders.
Analytical Chemistry: Employed in the development and validation of analytical methods for drug testing.
Biological Studies: Used to study the interaction of piperazine derivatives with various biological targets.
Mecanismo De Acción
The mechanism of action of 7-[4-[4-(2-bromophenyl)piperazin-1-yl]butoxy]-3,4-dihydro-1H-quinolin-2-one;hydrochloride involves its interaction with serotonin and dopamine receptors. The compound acts as a modulator of these receptors, influencing neurotransmitter release and uptake. This modulation can lead to various therapeutic effects, particularly in the treatment of psychiatric disorders .
Comparación Con Compuestos Similares
Similar Compounds
- 7-(2-{4-[(4-bromophenyl)methyl]piperazin-1-yl}ethoxy)-2H-chromen-2-one
- 4-(4-benzhydryl-piperazin-1-yl)-3-nitro-1-phenyl-1H-quinolin-2-one
- 4-(4-methyl-piperazin-1-yl)-3-nitro-1-phenyl-1H-quinolin-2-one
Uniqueness
The uniqueness of 7-[4-[4-(2-bromophenyl)piperazin-1-yl]butoxy]-3,4-dihydro-1H-quinolin-2-one;hydrochloride lies in its specific structural configuration, which allows it to interact uniquely with serotonin and dopamine receptors. This interaction profile distinguishes it from other similar compounds and makes it a valuable tool in neuropharmacological research.
Propiedades
Fórmula molecular |
C23H29BrClN3O2 |
|---|---|
Peso molecular |
494.8 g/mol |
Nombre IUPAC |
7-[4-[4-(2-bromophenyl)piperazin-1-yl]butoxy]-3,4-dihydro-1H-quinolin-2-one;hydrochloride |
InChI |
InChI=1S/C23H28BrN3O2.ClH/c24-20-5-1-2-6-22(20)27-14-12-26(13-15-27)11-3-4-16-29-19-9-7-18-8-10-23(28)25-21(18)17-19;/h1-2,5-7,9,17H,3-4,8,10-16H2,(H,25,28);1H |
Clave InChI |
GIUOYXFJEVFJRN-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)NC2=C1C=CC(=C2)OCCCCN3CCN(CC3)C4=CC=CC=C4Br.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Cyclohepta[c]pyrazole](/img/structure/B14761067.png)

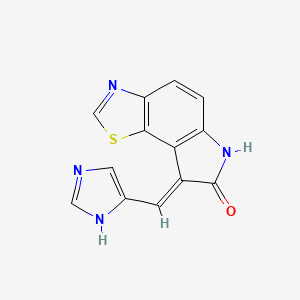
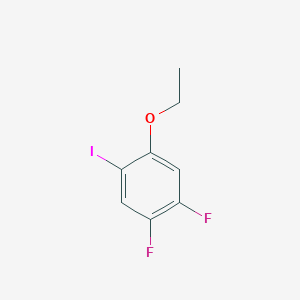

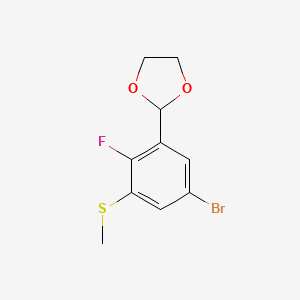
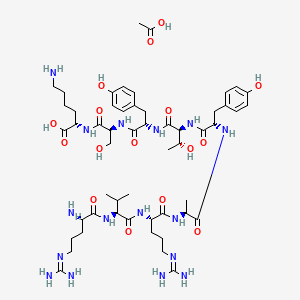
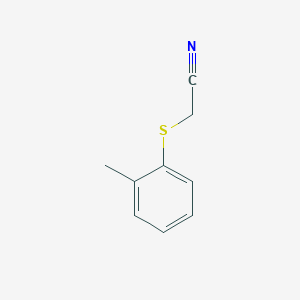
![5,7,16,18-tetraoxapentacyclo[11.7.0.02,10.04,8.015,19]icosa-1(20),2,4(8),9,11,13,15(19)-heptaene](/img/structure/B14761100.png)
![5-Bromo-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B14761108.png)
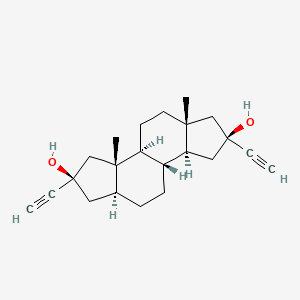
![[[2-[Bis(2,2-dimethylpropanoyloxymethoxy)phosphoryloxy]-4-[(8-methylnonanoylamino)methyl]phenoxy]-(2,2-dimethylpropanoyloxymethoxy)phosphoryl]oxymethyl 2,2-dimethylpropanoate](/img/structure/B14761116.png)
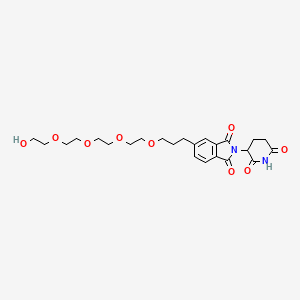
![6,6,9,9-Tetramethyl-3,4,6,7,8,9-hexahydro-1H-naphtho[2,3-c]pyran](/img/structure/B14761122.png)
